2,2-Dimethyl-1,3-benzodithiole

Description

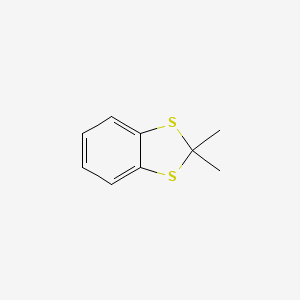

Structure

2D Structure

3D Structure

Properties

CAS No. |

87473-92-5 |

|---|---|

Molecular Formula |

C9H10S2 |

Molecular Weight |

182.3 g/mol |

IUPAC Name |

2,2-dimethyl-1,3-benzodithiole |

InChI |

InChI=1S/C9H10S2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 |

InChI Key |

FTUFPWPQDCCWPZ-UHFFFAOYSA-N |

SMILES |

CC1(SC2=CC=CC=C2S1)C |

Canonical SMILES |

CC1(SC2=CC=CC=C2S1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 1,3 Benzodithiole and Analogous Structures

Direct Synthetic Pathways to the 1,3-Benzodithiole (B1625575) Core

Direct construction of the 1,3-benzodithiole ring system often involves the formation of carbon-sulfur bonds on an aromatic ring. These methods are highly valued for their efficiency and atom economy.

Copper catalysis has emerged as a powerful tool for the construction of carbon-sulfur bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods.

A notable advancement in the synthesis of 1,3-benzodithioles involves a copper-catalyzed cascade annulation utilizing elemental sulfur. This one-pot reaction combines 2-bromoaryl derivatives with a gem-dihaloalkane and elemental sulfur to afford the desired benzodithiole products. The process is believed to proceed through a sequence of C-S bond formations, initiated by the reaction of the aryl halide with a copper-sulfur species. This methodology is advantageous due to the low cost and low toxicity of elemental sulfur as the chalcogen source.

A specific example of this is the reaction of 1-bromo-2-iodobenzene (B155775) with dibromomethane (B42720) and elemental sulfur, catalyzed by copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand, which yields 1,3-benzodithiole. This strategy has been successfully applied to a range of substituted aryl halides, demonstrating its versatility.

Table 1: Copper-Catalyzed Synthesis of 1,3-Benzodithioles using Elemental Sulfur

| Aryl Halide Reactant | Dihaloalkane | Catalyst System | Product | Reference |

| 1-Bromo-2-iodobenzene | Dibromomethane | CuI / 1,10-phenanthroline | 1,3-Benzodithiole | |

| Substituted 2-bromoaryl halides | gem-Dihaloalkanes | Copper catalyst | Substituted 1,3-benzodithioles |

Another effective copper-catalyzed approach is the three-component coupling of 1,2-dihalobenzenes, a sulfur source, and a methylene (B1212753) component. For instance, the reaction of 1,2-dichlorobenzene, sodium sulfide (B99878) (Na2S), and diiodomethane (B129776) in the presence of a copper catalyst can yield 1,3-benzodithiole. This method provides a direct route to the benzodithiole core from readily available starting materials. The choice of solvent and ligand is crucial for optimizing the reaction yield and selectivity.

Table 2: Three-Component Coupling for 1,3-Benzodithiole Synthesis

The use of highly reactive intermediates, such as benzynes, provides an alternative and powerful pathway for the construction of complex cyclic systems, including spirobenzodithioles.

A novel approach to synthesizing spirobenzodithioles involves the reaction of benzynes with carbon disulfide (CS2). In this method, benzyne (B1209423), typically generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, undergoes a formal [2+2+1] cycloaddition with two molecules of carbon disulfide. This reaction is thought to proceed through a cascade of [2+2] and [3+2] cycloadditions, ultimately forming the spirobenzodithiole structure. This methodology is particularly noteworthy for its ability to construct complex spirocyclic systems in a single step.

Annulation Reactions Involving Reactive Intermediates

Precursor-Based Derivatization Strategies

In addition to the direct formation of the benzodithiole ring, this scaffold can be synthesized through the modification of pre-existing dithiol precursors. A common method involves the reaction of benzene-1,2-dithiol with a suitable ketone or aldehyde in the presence of an acid catalyst. For the specific synthesis of 2,2-dimethyl-1,3-benzodithiole, benzene-1,2-dithiol is reacted with acetone (B3395972). This condensation reaction is a straightforward and high-yielding method for accessing 2,2-disubstituted-1,3-benzodithioles. The versatility of this approach lies in the wide range of commercially available ketones and aldehydes, allowing for the synthesis of a diverse library of derivatives.

Transformations Utilizing 1,3-Benzodithiolylium Salts

A cornerstone in the synthesis of diverse 1,3-benzodithiole derivatives is the use of the 1,3-benzodithiolylium cation. This aromatic cation serves as a potent electrophile, reacting with a wide array of nucleophiles at its 2-position to yield corresponding 2-substituted 1,3-benzodithioles. thieme-connect.com The generation of this key intermediate can be accomplished through several reliable methods.

A highly efficient route to various salts of the 1,3-benzodithiolylium ion involves the treatment of 2-alkoxy- or 2-alkylthio-1,3-benzodithioles with strong acids. thieme-connect.comrsc.orgsorbonne-universite.fr For instance, the reaction of 2-isopentyloxy-1,3-benzodithiole with tetrafluoroboric acid (HBF₄) in acetic anhydride (B1165640) at 0°C produces 1,3-benzodithiolylium tetrafluoroborate (B81430) in excellent yield. rsc.org This method is advantageous due to the accessibility of the 2-alkoxy precursors. rsc.org

Similarly, 2-alkylthio-1,3-benzodithioles serve as effective precursors. rsc.org These starting materials can be readily synthesized by treating 2-isopentyloxy-1,3-benzodithiole with thiols in acetic acid. rsc.org Subsequent treatment with an acid like HBF₄ efficiently converts the 2-alkylthio derivatives into the desired 1,3-benzodithiolylium salt. rsc.org The resulting tetrafluoroborate salt is stable at room temperature and soluble in polar solvents, making it a convenient reagent for further synthetic transformations. rsc.org

| Precursor | Acid | Product | Yield (%) | Reference |

| 2-Isopentyloxy-1,3-benzodithiole | HBF₄ in Ac₂O | 1,3-Benzodithiolylium tetrafluoroborate | 96 | rsc.org |

| 2-Ethylthio-1,3-benzodithiole | HBF₄ | 1,3-Benzodithiolylium tetrafluoroborate | 86 | rsc.org |

| 2-(c-Hexylthio)-1,3-benzodithiole | HBF₄ | 1,3-Benzodithiolylium tetrafluoroborate | 90 | rsc.org |

| 2-Phenylthio-1,3-benzodithiole | HBF₄ | 1,3-Benzodithiolylium tetrafluoroborate | 92 | rsc.org |

An alternative and effective method for generating 1,3-benzodithiolylium salts is through hydride abstraction from a 1,3-benzodithiole precursor using trityl tetrafluoroborate (Ph₃C⁺BF₄⁻). thieme-connect.compsu.eduwikipedia.org This reaction is particularly useful for creating 2-substituted 1,3-benzodithiolylium salts from their corresponding 2-substituted 1,3-benzodithiole counterparts. ontosight.ai The trityl cation acts as a powerful hydride abstractor, removing a hydrogen atom from the C2 position of the benzodithiole ring to form the stable 1,3-benzodithiolylium cation and triphenylmethane (B1682552) as a byproduct. ontosight.ai

This transformation has been successfully applied in the synthesis of complex derivatives. For example, 3-(1,3-benzodithiol-2-yl)indole can be converted to 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate in 77% yield upon treatment with trityl tetrafluoroborate. ontosight.aiprepchem.com This method highlights the utility of hydride abstraction for accessing functionalized benzodithiolylium salts that can serve as intermediates for more complex heterocyclic structures. ontosight.ai

Modifications of Existing 1,3-Benzodithiole Derivatives

The direct synthesis of 2,2-disubstituted 1,3-benzodithioles, including the title compound this compound, is most commonly achieved through the condensation of benzene-1,2-dithiol with aldehydes or ketones. wikipedia.orgnih.gov This reaction provides a straightforward and atom-economical route to a wide range of C2-functionalized derivatives. The general transformation involves the reaction of the two thiol groups with a carbonyl compound, resulting in the formation of a five-membered dithiole ring and a molecule of water. wikipedia.org For the synthesis of this compound, benzene-1,2-dithiol is condensed with acetone. wikipedia.org Acid catalysts are often employed to facilitate this dehydrative condensation. nih.gov

Other modifications include the reaction of 1,3-benzodithiolylium salts with organometallic reagents. The reaction of 2-phenyl-1,3-benzodithiolylium perchlorate (B79767) with Grignard reagents leads to the formation of 2,2-disubstituted 1,3-benzodithioles. rsc.org More recently, copper-catalyzed methodologies have been developed for the synthesis of benzodithiole derivatives from starting materials like 2-bromo-benzothioamides and elemental sulfur. nih.gov These modern methods expand the toolkit available for creating structural diversity within the benzodithiole family. nih.gov

| Reactant 1 | Reactant 2 | Product | Method | Reference |

| Benzene-1,2-dithiol | Acetone | This compound | Dehydrative Condensation | wikipedia.org |

| Benzene-1,2-dithiol | Aldehydes/Ketones (RR'CO) | 2,2-Disubstituted 1,3-benzodithioles | Dehydrative Condensation | wikipedia.orgnih.gov |

| 2-Phenyl-1,3-benzodithiolylium perchlorate | Grignard Reagents | 2,2-Disubstituted 1,3-benzodithioles | Nucleophilic Addition | rsc.org |

| 2-Bromo-benzothioamides | Elemental Sulfur (S₈) | Benzodithiole derivatives | Copper-Catalyzed Reaction | nih.gov |

Reactivity and Mechanistic Investigations of 1,3 Benzodithiole Systems

Redox Properties and Electron-Donor Behavior

The redox properties and electron-donor capabilities of 1,3-benzodithiole (B1625575) systems are central to their application in materials science. The ability of these molecules to participate in reversible electron transfer processes underpins their use as building blocks for organic conductors and other functional materials.

The synthesis of π-extended bis(1,3-benzodithiole-2-ylidene) derivatives often involves the strategic coupling of 1,3-benzodithiole moieties with various conjugated spacer units. A prominent synthetic route is the Wittig-Horner reaction, which utilizes phosphonate (B1237965) esters to create the desired carbon-carbon double bonds. For instance, the reaction of 2-dimethoxyphosphinoyl-1,3-benzodithiole with appropriate diketones serves as a key step in constructing these extended systems. psu.edu

One area of focus has been the incorporation of organometallic fragments, such as ferrocene, into the spacer. The synthesis of ferrocene-π-extended-dithiafulvalenes has been achieved through the modified Wittig-Horner cross-coupling reaction. beilstein-journals.orgresearchgate.net This involves reacting ferrocenylketones with 2-dimethoxyphosphinyl-1,3-benzodithiole in the presence of a strong base like n-butyllithium (n-BuLi) at low temperatures. researchgate.net The resulting compounds, such as 1,1'-bis[(1,3-dithiol-2-ylidene)methyl]ferrocenes, are notable for their enhanced electron-donating properties. beilstein-journals.org

Another approach involves the insertion of a naphthalene (B1677914) ring between the two 1,3-benzodithiole units. The preparation of these π-extended tetrathiafulvalene (B1198394) (TTF) derivatives, such as those with naphthalene-1,8-diyl and -2,3-diyl units, also relies on Wittig-Horner reactions with the corresponding diketones. psu.edu The geometry of the resulting molecule is highly dependent on the substitution pattern of the naphthalene core, which in turn influences its redox behavior. psu.edu

The characterization of these synthesized derivatives is carried out using a combination of spectroscopic techniques and electrochemical methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, are used to confirm the chemical structures. psu.eduacs.org Cyclic voltammetry is a crucial tool for investigating the redox properties, providing information on oxidation potentials and the stability of the resulting charged species. beilstein-journals.orgresearchgate.net

Table 1: Synthesis Methods for π-Extended Bis(1,3-benzodithiole-2-ylidene) Derivatives

| Derivative Type | Synthetic Method | Key Reagents |

|---|---|---|

| Ferrocene-π-extended-dithiafulvalenes | Modified Wittig-Horner cross-coupling | Ferrocenylketones, 2-dimethoxyphosphinyl-1,3-benzodithiole, n-BuLi |

| Naphthalene-fused bis(1,3-benzodithiole-2-ylidene) | Wittig-Horner reaction | Naphthalene-based diketones, 2-dimethoxyphosphinoyl-1,3-benzodithiole |

| Push-pull 1,3-benzodithiol-2-ylidenes | One-pot, three-component reaction | Active methylene (B1212753) compounds, CS₂, 1-bromo-2-iodobenzenes, NaH, Cu catalyst |

The electron-donor nature of bis(1,3-benzodithiole-2-ylidene) derivatives allows for the formation of stable cation radicals and dications upon oxidation. The stability and electronic structure of these charged species are of fundamental interest and are critical for their potential applications.

Cyclic voltammetry studies reveal that many of these derivatives undergo sequential one-electron oxidations. For example, π-extended TTF derivatives with a naphthalene-2,3-diyl spacer exhibit two distinct, reversible one-electron oxidation waves, corresponding to the formation of the radical cation and then the dication. psu.edu This stepwise oxidation allows for the isolation of both the cation radical and dication salts as stable compounds. psu.edu

In some cases, the redox behavior can be more complex. For instance, pentakis(1,3-benzodithiol-2-ylidene)cyclopentane exhibits a remarkable single-wave four-electron transfer process. acs.org This unusual behavior is attributed to a two-step, two-electron transfer, leading to the formation of a dication and then a tetracation, with the subsequent electron transfers occurring at nearly the same potential as the first. acs.org The stability of the highly charged species is rationalized by the delocalization of charge and potential aromatic stabilization in the cyclopentadienide (B1229720) core. acs.org

The formation of cation radicals can be confirmed by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The structure of these oxidized species can be further elucidated through X-ray crystallography of their isolated salts. For example, the dication of a naphthalene-1,8-diyl bridged system was found to undergo a transannular C-C bond formation, resulting in a cyclopropane (B1198618) ring, which could be reversibly broken upon reduction back to the neutral molecule. psu.edu In contrast, the dication of the 2,3-diyl isomer retains its planar π-system without such skeletal rearrangement. psu.edu

Table 2: Redox Properties of Selected Bis(1,3-benzodithiole-2-ylidene) Derivatives

| Compound | Oxidation Behavior | Formed Species |

|---|---|---|

| Naphthalene-2,3-diyl bridged derivative | Two-stage, one-electron oxidation | Cation radical, Dication |

| Pentakis(1,3-benzodithiol-2-ylidene)cyclopentane | Single-wave, four-electron transfer | Dication, Tetracation |

| Naphthalene-1,8-diyl bridged derivative | Transannular C-C bond formation upon oxidation | Dication with cyclopropane ring |

The ability of bis(1,3-benzodithiole-2-ylidene) derivatives to form stable, charge-delocalized cation radicals makes them excellent candidates for the development of organic metals and other conductive materials. tandfonline.com Organic metals are molecular solids that exhibit metallic conductivity due to the formation of partially oxidized stacks of organic donor molecules.

The design of these materials often focuses on creating extended π-systems to facilitate intermolecular interactions and charge transport. Bis(1,3-benzodithiole-2-ylidene) derivatives, with their extended conjugation and sulfur heteroatoms that can participate in intermolecular S---S contacts, are well-suited for this purpose. itn.pt

A key strategy in this field is the formation of charge-transfer (CT) complexes between the electron-donating bis(1,3-benzodithiole-2-ylidene) and a suitable electron acceptor, such as tetracyano-p-quinodimethane (TCNQ). rsc.org For example, a complex formed between bis-(1,3,-benzodithiole-2-ylidene)ethane and TCNQ was found to exhibit metallic behavior at room temperature. rsc.org

The conductivity of these materials is highly dependent on the crystal packing and the degree of charge transfer. Researchers have explored various modifications to the molecular structure to control these solid-state properties. This includes the synthesis of derivatives with different bridging units and substituents to influence the intermolecular arrangement and enhance conductivity. tandfonline.com The development of new donor-acceptor systems, including those based on 1,3-benzodithiole, continues to be an active area of research in the quest for novel organic conductors and superconductors. tandfonline.comtandfonline.com

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Techniques for Structural and Electronic Characterization

The precise determination of the three-dimensional structure and electronic landscape of 2,2-dimethyl-1,3-benzodithiole relies on a suite of powerful spectroscopic techniques. These methods provide complementary information, allowing for a detailed portrait of the molecule at the atomic level.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. researchgate.net Upon ionization, the this compound molecule will form a molecular ion (M⁺), the peak of which in the mass spectrum confirms the molecular weight of the compound.

The molecular ion is often energetically unstable and can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable clues about the molecule's structure. For this compound, a prominent fragmentation pathway is the loss of a methyl group (CH₃) to form a stable [M-15]⁺ cation. Another likely fragmentation involves the cleavage of the dithiole ring. The tert-butyl cation, [C(CH₃)₃]⁺, with an m/z of 57, is a particularly stable carbocation and its presence would be a strong indicator of the 2,2-dimethyl substitution pattern. libretexts.org

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | m/z (mass-to-charge ratio) |

| [C₉H₁₀S₂]⁺ (Molecular Ion) | 182 |

| [C₈H₇S₂]⁺ | 167 |

| [C₆H₄S₂]⁺ | 140 |

| [C(CH₃)₃]⁺ | 57 |

X-ray Crystallography for Solid-State Molecular Architecture

In the crystal structure of 2-dimethoxy-phosphinyl-1,3-benzodithiole, the bond lengths and angles within the benzodithiole core are of particular interest. researchgate.net The C-S bond lengths in the dithiole ring and the C-C bond lengths in the benzene (B151609) ring can be precisely determined. nih.govsemanticscholar.org For instance, in a related compound, the C-S bond lengths were found to be unequal. researchgate.net The planarity of the benzodithiole system can also be assessed by examining the dihedral angles between the benzene ring and the dithiole ring. researchgate.net

Table 3: Representative Bond Lengths and Angles in a Substituted 1,3-Benzodithiole (B1625575) Derivative

| Bond | Length (Å) | Angle | Degree (°) |

| C-S | ~1.77 | S-C-S | ~110 |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-C (aliphatic) | ~1.54 |

Note: These values are based on a related structure and may differ slightly for this compound.

Strategic Applications in Complex Organic Synthesis

Role as Protecting Groups in Biomolecule Synthesis

The stability of the 1,3-benzodithiole (B1625575) moiety under various reaction conditions, coupled with its selective introduction and removal, makes it a valuable asset in the multi-step synthesis of complex biomolecules like nucleosides and oligonucleotides.

The 1,3-Benzodithiol-2-yl Group for Hydroxyl Protection in Nucleosides

The 1,3-benzodithiol-2-yl (BDT) group is an effective acid-labile protecting group for the hydroxyl functions in nucleosides. jst.go.jp It is classified as a cyclic orthoester-type protecting group. jst.go.jpacs.org The introduction of the BDT group can be achieved with high efficiency by reacting a nucleoside with 1,3-benzodithiolylium tetrafluoroborate (B81430) in the presence of a base like pyridine. researchgate.netresearchgate.net This method allows for the selective protection of hydroxyl groups. acs.org

One of the advantages of the BDT group is its compatibility with synthetic strategies for both DNA and RNA fragments. jst.go.jp For instance, the selective protection of the 5'-hydroxyl group of thymidine (B127349) can be achieved, although reactions with unprotected 3'- and 5'-hydroxyls can sometimes lead to the formation of the 3',5'-bis-O-protected product. acs.org The BDT group is stable under conditions used for other standard protecting groups, allowing for orthogonal protection schemes, which are crucial in the synthesis of complex molecules. researchgate.netresearchgate.net Furthermore, the BDT group can act as a convenient marker for thin-layer chromatography (TLC), as it produces a distinct dark gray spot upon heating. acs.org

Table 1: Introduction of the 1,3-Benzodithiol-2-yl (BDT) Group

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thymidine | 1,3-Benzodithiolylium tetrafluoroborate (BDTF) | Pyridine, Methylene (B1212753) Chloride | 5'-O-(1,3-Benzodithiol-2-yl)thymidine | Optimized to 83% | acs.org |

Orthoester-Type Protecting Group Chemistry in Oligoribonucleotide Synthesis

In the chemical synthesis of oligoribonucleotides (RNA), the protection of the 2'-hydroxyl group of ribose is a critical challenge. atdbio.com The protecting group must be stable throughout the many steps of solid-phase synthesis and then be removed cleanly without causing side reactions like phosphate (B84403) migration. atdbio.com The BDT group, as a cyclic orthoester, has been explored for this purpose. jst.go.jpspringernature.comacs.org

The BDT group can be introduced as 2'-O-(1,3-benzodithiol-2-yl) on ribonucleoside building blocks, such as uridine, which serve as key intermediates in oligoribonucleotide synthesis. springernature.comacs.org Its application demonstrates the utility of orthoester-type protecting groups in this complex field. jst.go.jpresearchgate.net The stability of the BDT group is compatible with the phosphoramidite (B1245037) method, the most common approach for RNA synthesis. umich.edu The development of such specialized protecting groups is essential to prevent undesirable side reactions and to ensure the high fidelity of the synthesized RNA strand. atdbio.com The use of the BDT group and other orthoesters represents a significant strategy in the ongoing effort to improve the efficiency and reliability of RNA synthesis. jst.go.jpresearchgate.net

Utility as Synthons and Reagents in Carbonyl Chemistry

Beyond its role in protection chemistry, the 1,3-benzodithiole framework is a powerful synthon for carbon-carbon bond formation and the synthesis of unique unsaturated systems, primarily through its reactivity associated with the C2 position.

Introduction of Cyclic Dithioacetal Functionalities

The reaction of 1,3-benzodithiole derivatives with activated methylene compounds provides a direct route for the introduction of a cyclic dithioacetal functionality. researchgate.net For example, 2-alkoxy-1,3-benzodithioles react with a variety of active methylene compounds in acetic acid. researchgate.net This reaction introduces the 1,3-benzodithiol-2-yl group to the activated carbon atom. researchgate.net In certain cases, such as with malononitrile (B47326) or methyl cyanoacetate, this can lead to the formation of products with two benzodithiole substituents on the same carbon. researchgate.net This transformation is valuable as the resulting dithioacetal can be further manipulated in subsequent synthetic steps.

Umpolung Reactivity for Carboxyl Equivalents

A key application of the 1,3-benzodithiole unit is in "umpolung" or polarity-inversion reactivity. researchgate.net Normally, a carbonyl carbon is electrophilic. By converting it into a dithioacetal, such as a 2-substituted-1,3-benzodithiole, the corresponding C2 proton becomes acidic and can be removed by a strong base like butyllithium (B86547). oup.comresearchgate.net This generates a nucleophilic carbanion.

This nucleophilic species serves as a "carboxyl equivalent" or an acyl anion equivalent. researchgate.net It can react with various electrophiles, allowing for the formation of carbon-carbon bonds at a position that would typically be unreactive or electrophilic. This strategy is a cornerstone of modern organic synthesis, enabling the construction of complex carbon skeletons from simple carbonyl precursors. researchgate.netorganic-chemistry.org The concept has been widely applied using related structures like 1,3-dithianes and is a powerful tool for retrosynthetic analysis and execution. organic-chemistry.org

Wittig-Horner Type Olefination for 1,4-Dithiafulvene Synthesis

The 1,3-benzodithiole framework is a precursor for the synthesis of 1,4-dithiafulvenes, which are sulfur-containing analogues of fulvenes. oup.com A highly effective method for this transformation is a Wittig-Horner type olefination. oup.comresearchgate.netscirp.org

The synthesis starts with the preparation of a phosphonate (B1237965) ester, such as 2-dimethoxyphosphinyl-1,3-benzodithiole. oup.comscirp.org This is typically achieved by reacting a 1,3-dithiolylium salt with a trialkyl phosphite. oup.comresearchgate.netscirp.org Deprotonation of this phosphonate with a strong base like butyllithium at low temperatures generates a phosphonate carbanion. oup.comresearchgate.net This carbanion is a potent nucleophile that reacts with a wide range of aldehydes and ketones. researchgate.netoup.com The ensuing intramolecular Wittig-Horner reaction results in the formation of a carbon-carbon double bond, yielding the corresponding 1,4-benzodithiafulvene in excellent yields. oup.comresearchgate.net This method has proven to be a general and useful route for synthesizing 1,4-dithiafulvenes that are otherwise difficult to access. oup.com

Table 2: Synthesis of 1,4-Benzodithiafulvenes via Wittig-Horner Reaction

| Phosphonate Reagent | Carbonyl Compound | Conditions | Product Class | Yield Range | Reference |

|---|---|---|---|---|---|

| 2-Dimethoxyphosphinyl-1,3-benzodithiole | Various Aldehydes & Ketones | n-BuLi, THF, -78 °C | 1,4-Benzodithiafulvenes | 74-98% | researchgate.net |

Building Blocks for Advanced Molecular Architectures

The stable yet reactive nature of 2,2-dimethyl-1,3-benzodithiole makes it a valuable starting material for the synthesis of more complex molecular structures. Its utility as a building block is particularly evident in the construction of sulfur-containing heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. The dithiole moiety can be chemically manipulated to form extended π-systems or to assemble intricate three-dimensional architectures.

Construction of 1,4-Dithiafulvenes and Dithiafulvalenes

A significant application of this compound lies in its conversion to precursors for the synthesis of 1,4-dithiafulvenes and 1,4-dithiafulvalenes. These classes of compounds are important components in the development of organic conductors and molecular electronics. The synthetic strategy generally involves the transformation of the this compound into a more reactive species at the C2 position, which can then undergo olefination reactions.

The key intermediates derived from this compound are the corresponding phosphonium (B103445) salts and phosphonate esters. For instance, 2-triphenylphosphonio-1,3-benzodithiole tetrafluoroborate and 2-dimethoxyphosphinyl-1,3-benzodithiole can be prepared from the parent heterocycle. These compounds, upon deprotonation with a strong base like butyllithium at low temperatures (-78 °C), generate a highly reactive phosphorane or phosphonate carbanion.

These reactive intermediates readily participate in Wittig-Horner type reactions with a wide array of carbonyl compounds. The reaction with aldehydes and ketones proceeds efficiently to yield 1,4-benzodithiafulvenes, which are derivatives of 1,4-dithiafulvene fused with a benzene (B151609) ring. This method is notable for its high yields, which are often in the range of 74-98%. ontosight.aivulcanchem.com

Furthermore, the reaction of the phosphonate carbanion with conjugated cyclic ketones provides access to 1,4-benzodithiafulvalenes. These extended π-systems are formed in good yields, typically between 73-96%. ontosight.aivulcanchem.com This approach has proven to be a versatile and effective route for the synthesis of a diverse range of dithiafulvene and dithiafulvalene derivatives, some of which are not easily accessible through other synthetic methods. ontosight.ai

Table 1: Examples of 1,4-Dithiafulvenes and Dithiafulvalenes Synthesized from this compound Derivatives

| Reactant 1 (Derived from this compound) | Reactant 2 (Carbonyl Compound) | Product | Yield (%) |

|---|---|---|---|

| 2-Dimethoxyphosphinyl-1,3-benzodithiole carbanion | Dibenzo[a,d]cyclohepten-5-one | 1,4-Benzo vulcanchem.comclockss.orgdithiafulven-6-yl-dibenzo[a,d]cycloheptene | 73-96 ontosight.aivulcanchem.com |

| 2-Dimethoxyphosphinyl-1,3-benzodithiole carbanion | 10H-9-Thiaanthracen-10-one | 10-(1,3-Benzodithiol-2-ylidene)-10H-9-thiaanthracene | 73-96 ontosight.aivulcanchem.com |

| 2-Dimethoxyphosphinyl-1,3-benzodithiole carbanion | 9-Fluorenone | 9-(1,3-Benzodithiol-2-ylidene)fluorene | 73-96 ontosight.aivulcanchem.com |

| 2-Dimethoxyphosphinyl-1,3-benzodithiole carbanion | Various aldehydes/ketones | Various 1,4-Benzodithiafulvenes | 74-98 ontosight.aivulcanchem.com |

Assembly of Spirocyclic and Fused Heterocyclic Compounds

The 1,3-benzodithiole framework, derivable from this compound, serves as a versatile scaffold for the construction of more complex, three-dimensional heterocyclic systems such as spirocyclic and fused compounds. These molecular architectures are of interest due to their unique stereochemistry and potential applications in medicinal chemistry and materials science.

Spirocyclic compounds featuring the 1,3-benzodithiole moiety can be synthesized through multi-step reaction sequences. An example is the formation of 1,3'-Dimethylspiro(1,3-benzodithiole-2,2'-(2,3-dihydro-(1H)-perimidine)), where the 1,3-benzodithiole ring system is linked to a perimidine ring through a central spiro carbon atom. ontosight.ai The synthesis of such complex molecules typically involves the separate construction of the benzodithiole and the other heterocyclic ring, followed by their linkage.

Another approach to spirocyclic benzodithioles involves the reaction of related dithioesters with reactive intermediates like benzyne (B1209423). For instance, the reaction of 3,3,5,5-tetramethylthiolane-2,4-dithione with benzyne has been shown to produce a spiro[1,3-benzodithiole-2,2'-[3',3']dimethyl-[2']-(propan-[2”]-ylidene)thietane] in good yield. clockss.org This reaction proceeds through an initial attack of the thiocarbonyl group on benzyne, followed by rearrangement to form the spirocyclic product. clockss.org

Fused heterocyclic systems can also be accessed from 1,3-benzodithiole derivatives. Cycloaddition reactions are a powerful tool in this regard. For example, derivatives such as 1,3-benzodithiole-2-thione (B1218078) can undergo 1,3-dipolar cycloaddition reactions with benzyne to form tetracyclic sulfonium (B1226848) salts, which are precursors to fused trithiocin derivatives. clockss.org These reactions demonstrate the capability of the 1,3-benzodithiole core to participate in the formation of intricate, polycyclic frameworks.

Table 2: Examples of Spirocyclic and Fused Heterocyclic Compounds Derived from Benzodithiole Scaffolds

| Starting Material Type | Reaction Type | Product Class | Specific Example |

|---|---|---|---|

| 1,3-Benzodithiole derivative | Multi-step synthesis | Spirocyclic compound | 1,3'-Dimethylspiro(1,3-benzodithiole-2,2'-(2,3-dihydro-(1H)-perimidine)) ontosight.ai |

| Cyclic dithioester | Reaction with benzyne | Spirocyclic compound | spiro[1,3-benzodithiole-2,2'-[3',3']dimethyl-[2']-(propan-[2”]-ylidene)thietane] clockss.org |

| 1,3-Benzodithiole-2-thione | 1,3-Dipolar cycloaddition with benzyne | Fused heterocyclic compound | Tetracyclic sulfonium salts clockss.org |

Future Research Directions and Potential Innovations

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing sustainability and efficiency. For benzodithiole derivatives, a key research direction is the development of synthetic protocols that are not only high-yielding but also environmentally benign and atom-economical.

Current research has made strides in this area. For instance, an efficient copper-catalyzed method for synthesizing benzodithioles has been developed, which utilizes elemental sulfur (S₈) as the sulfur source. nih.govacs.orgnih.gov This approach represents a move towards sustainability by employing a readily available and inexpensive reagent. The reaction proceeds from 2-bromo-benzothioamides, with a copper catalyst facilitating the crucial C-S bond formations. nih.govacs.orgnih.gov

Future innovations will likely focus on several key areas:

Catalyst Improvement: While copper catalysis is effective, research into more sustainable metal catalysts (e.g., iron) or even metal-free catalytic systems could further reduce environmental impact.

Solvent Choice: The principles of green chemistry encourage the use of safer, renewable, or recyclable solvents. Future methodologies will likely explore water, ionic liquids, or deep eutectic solvents as reaction media for benzodithiole synthesis, moving away from conventional volatile organic compounds. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot") significantly reduces waste, time, and energy consumption. arkat-usa.orgumich.edu Future work will aim to construct the benzodithiole core and introduce functional groups in a single, streamlined process.

A comparison of potential future methodologies is outlined in the table below.

| Methodology | Key Features | Potential Advantages |

| Earth-Abundant Metal Catalysis | Utilizes catalysts based on iron, copper, or manganese. | Low toxicity, low cost, high natural abundance. |

| Metal-Free Synthesis | Employs organocatalysts or relies on thermally/photochemically induced reactions. | Avoids heavy metal contamination and associated costs. |

| Aqueous Medium Synthesis | Uses water as the primary solvent. nih.gov | Non-toxic, non-flammable, inexpensive, environmentally safe. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form the product. | High atom economy, reduced waste, operational simplicity. |

Exploration of Novel Reactivity Modes and Transformations

Beyond improving its synthesis, a significant frontier lies in discovering new ways that the 2,2-Dimethyl-1,3-benzodithiole scaffold can react and be transformed into other valuable chemical structures.

A compelling example of novel reactivity is the "switchable" copper-catalyzed reaction of 2-bromo-benzothioamides. nih.govnih.gov In the presence of elemental sulfur (S₈), the reaction yields benzodithioles. nih.govnih.gov However, if elemental selenium is used instead, benzothiaselenoles are formed. nih.govnih.gov Furthermore, in the absence of either sulfur or selenium, the reaction pathway switches to produce eight-membered dibenzodithiocine rings through a double Ullmann coupling. nih.govnih.gov This switchable reactivity, governed by the choice of reagents, opens up pathways to diverse heterocyclic systems from a common precursor. The mechanism is believed to involve an unexpected sulfur rearrangement, highlighting the complex and sometimes non-intuitive reactivity of these systems. nih.govacs.org

Future research in this domain will likely focus on:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the benzene (B151609) ring of the benzodithiole scaffold is a highly sought-after transformation. acs.org This would allow for the direct installation of various functional groups without the need for pre-functionalized starting materials, representing a highly atom-economical approach to creating diverse derivatives.

Ring-Opening and Rearrangement Reactions: Investigating conditions that can selectively open the dithiole ring could provide access to novel linear sulfur-containing molecules. Similarly, exploring rearrangements of the heterocyclic core could lead to the discovery of entirely new scaffolds.

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive reactions can unlock unique reactivity pathways not accessible through traditional thermal methods. These techniques could be used to generate radical intermediates from benzodithiole precursors, leading to novel bond formations.

Design and Synthesis of Benzodithiole-Based Functional Materials

The unique electronic properties endowed by the sulfur-rich benzodithiole core make it an attractive building block for advanced functional materials. While research on materials derived specifically from this compound is nascent, the broader class of sulfur-containing heterocycles provides a clear roadmap for future applications.

Derivatives of related structures, such as benzothiazole (B30560) and benzothiadiazole, have shown significant promise in several areas:

Organic Electronics: As electron-rich systems, benzodithiole derivatives could function as donor materials in organic photovoltaic (solar cell) applications or as emissive components in organic light-emitting diodes (OLEDs).

Enzyme Inhibitors: The benzothiazole scaffold is a key component in molecules designed as potent and selective inhibitors for enzymes implicated in diseases like Alzheimer's, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). rsc.orgresearchgate.net Research has shown that specific benzothiazole derivatives can exhibit dual-inhibitory action and may also help prevent the aggregation of amyloid-beta plaques. rsc.orgresearchgate.net This suggests a promising future direction for designing benzodithiole-based therapeutic agents.

Coordination Polymers and MOFs: By attaching coordinating groups (ligands) to the benzodithiole ring, it can be used to construct metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and chemical sensing.

The table below summarizes potential applications based on research into analogous compounds.

| Functional Material Class | Potential Application | Key Property of Benzodithiole Core |

| Organic Semiconductors | Organic Solar Cells, OLEDs, Transistors | Electron-donating nature, tunable electronic structure. |

| Bioactive Molecules | Enzyme Inhibitors (e.g., for AD) rsc.orgresearchgate.net | Rigid scaffold for pharmacophore presentation. |

| Luminescent Probes | Chemical Sensing, Bioimaging | Potential for fluorescence, sensitivity to environment. |

| Metal-Organic Frameworks | Gas Storage, Separation, Catalysis | Ability to be functionalized with coordinating ligands. |

Bio-inspired Synthetic Approaches and Mimetic Systems

Nature is a master chemist, and drawing inspiration from biological systems offers a powerful paradigm for innovation. For benzodithiole chemistry, this can manifest in two primary ways: the synthesis of natural product analogues and the development of systems that mimic biological functions.

Natural Product Analogues: Many biologically active natural products contain sulfur heterocycles. nottingham.ac.uk A key future direction is the synthesis of benzodithiole-containing analogues of these natural products. researchgate.net By replacing or incorporating the benzodithiole scaffold into a known bioactive molecule, researchers can create new compounds with potentially improved potency, selectivity, or metabolic stability. nih.gov This "diverted total synthesis" approach leverages the synthetic accessibility of the benzodithiole core to explore new chemical space around a biologically validated template.

Enzyme Mimetic Systems: The dithiol group is a fundamental component in the active sites of many enzymes, where it participates in redox reactions and metal coordination. For example, dithiolene ligands are crucial in molybdenum-containing enzymes like sulfite (B76179) oxidase, which catalyzes essential oxygen atom transfer reactions. researchgate.net Benzodithiole derivatives, with their constrained dithioether linkage, can serve as scaffolds for building synthetic molecules that mimic the structure and function of these enzyme active sites. researchgate.net Such biomimetic complexes could be developed as novel catalysts for challenging chemical transformations, operating under mild, environmentally friendly conditions. researchgate.net Furthermore, the reversible thiol-disulfide exchange is a vital process in protein folding, and bio-inspired catalysts are being developed to accelerate this process; benzodithiole chemistry could contribute to the design of such systems. nih.govnih.gov

Future research in this area will focus on designing and synthesizing benzodithiole derivatives that can:

Coordinate to metal ions to form catalysts for specific reactions (e.g., oxidation, reduction).

Act as structural mimics of natural products to probe biological pathways.

Participate in dynamic chemical systems, such as self-assembling materials inspired by biological processes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,2-Dimethyl-1,3-benzodithiole, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2-(3-methylbutoxy)-1,3-benzodithiole derivatives are synthesized under mild conditions using alkylation or arylthio group substitution, achieving high yields (~77–99%) . Purification often involves flash column chromatography (silica gel, pentane/ethyl acetate gradients) followed by recrystallization from solvents like chloroform/pentane . Purity optimization requires monitoring by thin-layer chromatography (TLC) and NMR spectroscopy to confirm the absence of byproducts.

Q. How can the crystal structure of this compound derivatives be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.43 Å, b = 12.19 Å, c = 14.99 Å) are resolved using MoKα radiation (λ = 0.71073 Å) . Data refinement via SHELXL software ensures accuracy in bond distances and angles . Hirshfeld surface analysis further elucidates intermolecular interactions (e.g., S⋯S, C–H⋯I) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify methyl groups (δ ~1.5–2.0 ppm for CH) and aromatic protons (δ ~6.5–7.5 ppm).

- IR : Stretching vibrations for C–S bonds (~600–700 cm) and methyl groups (~2850–2960 cm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 228.04 for CHS) .

Advanced Research Questions

Q. How do aryl substituents on this compound influence its semiconductor properties?

- Methodological Answer : Introducing aryl groups (e.g., thiopyran-4-ylidene) alters π-conjugation and charge transport. For example, derivatives with electron-withdrawing substituents exhibit enhanced hole mobility in organic field-effect transistors (OFETs). Characterization involves:

- Cyclic Voltammetry : To determine HOMO/LUMO levels (e.g., −5.2 eV and −3.1 eV).

- XRD : Analyzes π-stacking distances (e.g., 3.54–3.84 Å for anisyl groups) and crystallinity .

- Device Fabrication : Spin-coating thin films on SiO/Si substrates to measure mobility (µ ~10–10 cmVs) .

Q. What catalytic applications exist for this compound in asymmetric synthesis?

- Methodological Answer : The compound acts as a methylating reagent in enantioselective Michael additions. For example, 1,3-benzodithiole tetraoxide (BDT) derivatives enable methylation of enals via organocatalysis (e.g., using chiral amines). Reaction optimization includes:

- Solvent Screening : Toluene or THF under reflux with Dean-Stark traps.

- Catalyst Loading : 5–10 mol% of phosphine or amine catalysts .

- Chiral HPLC : To confirm enantiomeric excess (e.g., >90% ee) .

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in π-stacking distances or symmetry arise from polymorphic variations. For example, non-centrosymmetric vs. centrosymmetric packing modes are resolved by:

- Comparative XRD : Analyzing multiple crystal modifications (e.g., four polymorphs of CHS•I) .

- Computational Modeling : Density functional theory (DFT) calculates electrostatic potentials to validate intermolecular interactions .

Q. What strategies improve the stability of this compound in oxidative environments?

- Methodological Answer : Stability is enhanced via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.